molecular formula C19H24N2O2S B4720501 4-methyl-N-[4-(1-piperidinyl)benzyl]benzenesulfonamide

4-methyl-N-[4-(1-piperidinyl)benzyl]benzenesulfonamide

Cat. No. B4720501
M. Wt: 344.5 g/mol
InChI Key: UYBZYEAQHBIBOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-[4-(1-piperidinyl)benzyl]benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that targets the spleen tyrosine kinase (SYK). SYK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling and is a potential target for the treatment of B-cell malignancies.

Mechanism of Action

4-methyl-N-[4-(1-piperidinyl)benzyl]benzenesulfonamide binds to the ATP-binding site of SYK and inhibits its kinase activity. This leads to decreased phosphorylation of downstream signaling molecules, such as BTK, PLCγ2, and AKT, which are involved in B-cell receptor signaling. Inhibition of these signaling pathways results in decreased proliferation and survival of B-cells, leading to potential therapeutic benefits in B-cell malignancies.
Biochemical and Physiological Effects:
In preclinical studies, 4-methyl-N-[4-(1-piperidinyl)benzyl]benzenesulfonamide has been shown to inhibit B-cell receptor signaling and downstream signaling pathways, resulting in decreased proliferation and survival of B-cells. 4-methyl-N-[4-(1-piperidinyl)benzyl]benzenesulfonamide has also been shown to enhance the activity of other targeted therapies, such as venetoclax and ibrutinib, in preclinical models of CLL and MCL. 4-methyl-N-[4-(1-piperidinyl)benzyl]benzenesulfonamide has been well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses.

Advantages and Limitations for Lab Experiments

4-methyl-N-[4-(1-piperidinyl)benzyl]benzenesulfonamide has several advantages for lab experiments, including its high potency and selectivity for SYK, its ability to inhibit downstream signaling pathways, and its potential to enhance the activity of other targeted therapies. However, 4-methyl-N-[4-(1-piperidinyl)benzyl]benzenesulfonamide has some limitations, including its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetic properties.

Future Directions

For the development of 4-methyl-N-[4-(1-piperidinyl)benzyl]benzenesulfonamide and other SYK inhibitors include the combination with other targeted therapies and the development of more potent and selective agents with improved pharmacokinetic properties and solubility.

Scientific Research Applications

4-methyl-N-[4-(1-piperidinyl)benzyl]benzenesulfonamide has been extensively studied for its potential use in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). Preclinical studies have shown that 4-methyl-N-[4-(1-piperidinyl)benzyl]benzenesulfonamide inhibits SYK and downstream signaling pathways, resulting in decreased proliferation and survival of B-cells. 4-methyl-N-[4-(1-piperidinyl)benzyl]benzenesulfonamide has also been shown to enhance the activity of other targeted therapies, such as venetoclax and ibrutinib, in preclinical models of CLL and MCL.

properties

IUPAC Name

4-methyl-N-[(4-piperidin-1-ylphenyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2S/c1-16-5-11-19(12-6-16)24(22,23)20-15-17-7-9-18(10-8-17)21-13-3-2-4-14-21/h5-12,20H,2-4,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYBZYEAQHBIBOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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